

Technical Synthesis Guide: 3-Amino-2-ethoxybenzoic Acid

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Compound of Interest

Compound Name: 3-Amino-2-ethoxybenzoic acid

Cat. No.: B7978510

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CAS Registry Number: 1310367-49-7 Molecular Formula: C

H

NO

Molecular Weight: 181.19 g/mol Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Analysis

3-Amino-2-ethoxybenzoic acid is a critical anthranilic acid derivative used primarily as a pharmacophore scaffold in the development of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the 2-ethoxy substitution, which provides distinct steric and lipophilic properties compared to the more common 2-methoxy analogs.

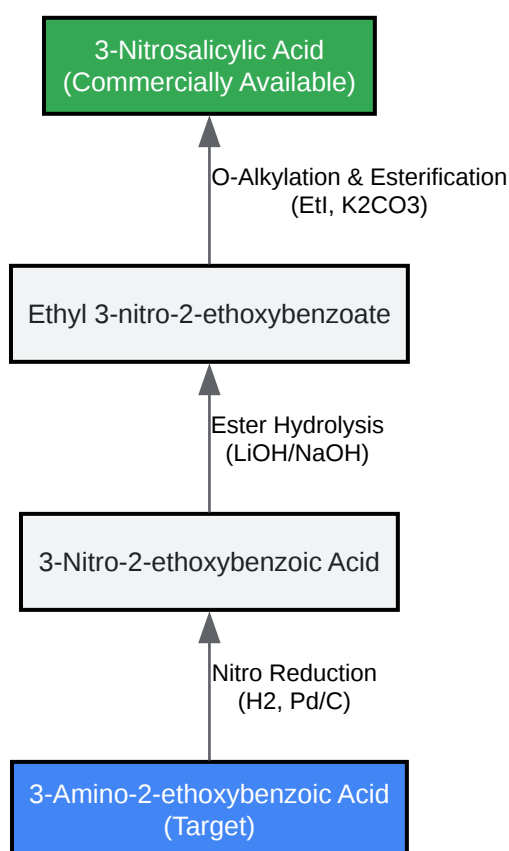
Synthesis Challenge: The primary challenge in synthesizing this molecule is achieving the correct regiochemistry. Direct nitration of 2-ethoxybenzoic acid typically yields the 5-nitro isomer due to the para-directing effect of the alkoxy group and steric hindrance at the 3-position. Therefore, the most robust synthetic strategy relies on 3-nitrosalicylic acid as the starting material, where the nitrogen is pre-installed in the correct position.

Core Pathway:

- O-Alkylation: Conversion of 3-nitrosalicylic acid to ethyl 3-nitro-2-ethoxybenzoate using ethyl iodide/bromide.
- Saponification: Selective hydrolysis of the ester moiety to yield 3-nitro-2-ethoxybenzoic acid.
- Reduction: Catalytic hydrogenation of the nitro group to the final amino acid.[1]

Retrosynthetic Analysis

The retrosynthetic disconnection reveals 3-nitrosalicylic acid as the optimal precursor. This approach avoids the poor regioselectivity associated with late-stage nitration.



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Figure 1: Retrosynthetic disconnection showing the linear assembly from 3-nitrosalicylic acid.

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 3-nitro-2-ethoxybenzoate

Objective: Simultaneous protection of the carboxylic acid and installation of the ethyl ether.

- Reagents: 3-Nitrosalicylic acid (1.0 eq), Ethyl Iodide (2.5 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).
- Solvent: DMF (N,N-Dimethylformamide) or Acetone.
- Conditions: 60°C, 12–16 hours.

Protocol:

- Charge a reaction vessel with 3-nitrosalicylic acid (10.0 g, 54.6 mmol) and anhydrous DMF (100 mL).
- Add K₂CO₃ (18.8 g, 136 mmol) in portions. The mixture may thicken; ensure efficient stirring.
- Add Ethyl Iodide (10.9 mL, 136 mmol) dropwise via addition funnel to control the exotherm.
- Heat the mixture to 60°C and stir overnight. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.^[2]^[3]
- Work-up: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL). The product, Ethyl 3-nitro-2-ethoxybenzoate, typically precipitates as a solid or oil.
- Extract with Ethyl Acetate (3 x 100 mL) if oil forms. Wash organics with brine, dry over Na₂SO₄, and concentrate.

- Purification: Recrystallization from Ethanol/Water or flash chromatography if necessary.

Stage 2: Selective Hydrolysis (Saponification)

Objective: Cleavage of the ethyl ester while retaining the ethyl ether.

- Reagents: NaOH (2.0 eq), Water, THF/Methanol.
- Conditions: Reflux, 2–4 hours.

Protocol:

- Dissolve Ethyl 3-nitro-2-ethoxybenzoate (from Stage 1) in a mixture of THF (50 mL) and Methanol (50 mL).
- Add a solution of NaOH (2.0 eq) in water (20 mL).
- Heat to reflux (approx. 65–70°C). Monitor for the disappearance of the ester spot on TLC.
- Work-up: Concentrate the solvent under reduced pressure to remove THF/MeOH.
- Acidify the remaining aqueous residue with 1N HCl to pH 2–3. The free acid, 3-Nitro-2-ethoxybenzoic acid, will precipitate.
- Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Stage 3: Nitro Reduction to Target

Objective: Chemoselective reduction of the nitro group to an aniline without affecting the aromatic ring or ether linkage.

- Reagents: 10% Pd/C (5 wt% loading), Hydrogen gas (balloon or 1-3 bar).
- Solvent: Methanol or Ethanol.
- Conditions: RT, 4–6 hours.

Protocol:

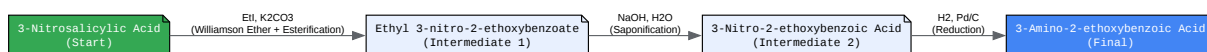
- Dissolve 3-Nitro-2-ethoxybenzoic acid (5.0 g) in Methanol (50 mL) in a hydrogenation flask.
- Carefully add 10% Pd/C (250 mg) under an inert atmosphere (Nitrogen purge) to prevent ignition.
- Evacuate the flask and backfill with Hydrogen gas three times.
- Stir vigorously under H atmosphere at room temperature.
- Monitoring: Reaction is complete when H consumption ceases and LC-MS shows $M+1 = 182.2$.
- Work-up: Filter the catalyst through a Celite pad (Caution: Do not let dry catalyst contact air). Wash the pad with Methanol.
- Concentrate the filtrate to obtain crude **3-Amino-2-ethoxybenzoic acid**.
- Final Purification: Recrystallize from Ethanol or Isopropanol to achieve >98% purity.

Process Data & Critical Control Points

Parameter	Specification/Range	Criticality	Reason
Stoichiometry (Stage 1)	Etl > 2.2 eq	High	Ensures complete conversion of both Phenol-OH and Carboxyl-OH. Under-alkylation leads to mixtures.
Temperature (Stage 1)	55–65°C	Medium	>70°C increases risk of decarboxylation; <50°C is too slow.
pH Control (Stage 2)	Acidify to pH 2–3	High	Essential to protonate the carboxylate salt and precipitate the product.
Catalyst Handling (Stage 3)	Inert Atmosphere	Critical	Pd/C is pyrophoric. Methanol vapors are flammable. Nitrogen purge is mandatory.

Mechanistic Pathway Visualization

The following diagram illustrates the chemical transformations, highlighting the specific functional group changes at each stage.



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Figure 2: Step-by-step chemical transformation pathway.[3]

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